molecular formula C24H19N2O3P B12896382 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine

2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine

Cat. No.: B12896382
M. Wt: 414.4 g/mol
InChI Key: JGIOMOWWZNJSKD-VHEBQXMUSA-N
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Description

2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its biological activity, and a triphenylphosphoranylidene group, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with triphenylphosphine and an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-aminofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is primarily related to its ability to interact with biological molecules. The nitrofuran moiety can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to antimicrobial effects. Additionally, the triphenylphosphoranylidene group can influence the compound’s reactivity and stability, potentially enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-yl derivatives: These compounds share the nitrofuran moiety and exhibit similar biological activities.

    Triphenylphosphoranylidene derivatives: Compounds with this group can have similar reactivity and stability characteristics.

Uniqueness

2-(5-Nitrofuran-2-yl)-N-(triphenylphosphoranylidene)ethenamine is unique due to the combination of the nitrofuran and triphenylphosphoranylidene groups, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N2O3P

Molecular Weight

414.4 g/mol

IUPAC Name

[(E)-2-(5-nitrofuran-2-yl)ethenyl]imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C24H19N2O3P/c27-26(28)24-17-16-20(29-24)18-19-25-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/b19-18+

InChI Key

JGIOMOWWZNJSKD-VHEBQXMUSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=N/C=C/C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(=NC=CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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